Anti-Inflammatory Activity: 2-Isobutoxyaniline Dose-Dependently Inhibits NO Release vs. Unreported Activity in Linear Analogs
A 2024 Chinese patent application explicitly demonstrates that 2-isobutoxyaniline inhibits LPS-induced nitric oxide (NO) release in RAW264.7 macrophages in a dose-dependent manner within the range of 10 µM to 40 µM [1]. No equivalent data on NO inhibition is available in the scientific literature for its closest analogs, 2-ethoxyaniline (CAS 94-70-2), 2-propoxyaniline (CAS 4469-78-7), or 2-butoxyaniline (CAS 4469-81-2), which are primarily utilized as synthetic intermediates [2]. This represents a fundamental divergence in documented bioactivity.
| Evidence Dimension | Anti-inflammatory activity (NO inhibition in RAW264.7 cells) |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed at 10 µM to 40 µM |
| Comparator Or Baseline | 2-Ethoxyaniline, 2-Propoxyaniline, 2-Butoxyaniline |
| Quantified Difference | Activity reported vs. No reported activity |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line, in vitro assay |
Why This Matters
This documented bioactivity establishes 2-isobutoxyaniline as a specialized starting point for anti-inflammatory lead development, which cannot be substituted with common 2-alkoxyaniline building blocks that lack this validated biological profile.
- [1] Chinese Patent Application. 2-(2-甲基丙氧基)苯胺在制备治疗炎症性疾病的药物中的应用. Publication No. 202410517282. 2024-08-17. View Source
- [2] PubChem. 2-Ethoxyaniline (CID 7004); 2-Propoxyaniline (CID 522396); 2-Butoxyaniline (CID 522397). Biological activity summaries. View Source
